molecular formula C10H10N2O5S B164218 2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one CAS No. 31554-45-7

2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

Cat. No. B164218
CAS RN: 31554-45-7
M. Wt: 270.26 g/mol
InChI Key: UBMFAMUMOFXLPT-UHFFFAOYSA-N
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Description

NSC 245214, also known as 2-(3,5-dinitro-2-thienyl)-cyclohexanone, is a dinitrothiophene derivative. It is a crystalline solid with the molecular formula C10H10N2O5S and a molecular weight of 270.3. This compound is primarily used in biochemical research and is known for its high purity, typically ≥95% .

Scientific Research Applications

NSC 245214 is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Preparation Methods

The synthesis of NSC 245214 involves the reaction of enamines of some bicyclic and monocyclic ketones with 2,4-dinitrochlorobenzene and 2-chloro-3,5-dinitothiophene . The reaction conditions typically include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.

Chemical Reactions Analysis

NSC 245214 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the nitro groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of NSC 245214 involves its interaction with specific molecular targets and pathways. The compound’s dinitrothiophene structure allows it to participate in various biochemical reactions, potentially affecting enzyme activities and protein interactions.

Comparison with Similar Compounds

NSC 245214 can be compared with other dinitrothiophene derivatives and cyclohexanone compounds. Some similar compounds include:

    2,4-Dinitrochlorobenzene: A related compound used in similar biochemical applications.

    2-Chloro-3,5-dinitrothiophene: Another dinitrothiophene derivative with comparable chemical properties.

    Cyclohexanone: The parent compound of NSC 245214, used in various industrial and research applications.

properties

IUPAC Name

2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S/c13-8-4-2-1-3-6(8)10-7(11(14)15)5-9(18-10)12(16)17/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMFAMUMOFXLPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2=C(C=C(S2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311782
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

31554-45-7
Record name NSC245214
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245214
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(3,5-dinitrothiophen-2-yl)cyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
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2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
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2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
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2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
Reactant of Route 5
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one
Reactant of Route 6
2-(3,5-Dinitrothiophen-2-yl)cyclohexan-1-one

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